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Executive Summary
WD repeat domain 5 (WDR5) has emerged as a critical epigenetic regulator and a promising

therapeutic target in various hematological malignancies, particularly in acute myeloid leukemia

(AML) and acute lymphoblastic leukemia (ALL), including those with mixed-lineage leukemia

(MLL) gene rearrangements. WDR5 is a core component of the MLL/SET1 histone

methyltransferase complexes, where it plays a crucial scaffolding role, essential for the

enzymatic activity that leads to histone H3 lysine 4 (H3K4) methylation. This modification is

critical for maintaining the expression of key leukemogenic genes such as HOXA9 and MEIS1.

The overexpression of WDR5 is frequently observed in leukemia patients and correlates with

high-risk disease and poor clinical outcomes.[1][2][3][4][5] Consequently, the development of

small molecule inhibitors that disrupt the interaction between WDR5 and MLL represents a

compelling therapeutic strategy. This guide provides a comprehensive overview of the role of

WDR5 in leukemia, summarizes the current landscape of WDR5 inhibitors, details key

experimental protocols for their evaluation, and visualizes the underlying molecular pathways

and experimental workflows.

The Role of WDR5 in Leukemogenesis
WDR5 is a highly conserved protein that functions as a central scaffold within the MLL/SET1

complexes.[6] These complexes are responsible for mono-, di-, and tri-methylation of H3K4,

epigenetic marks predominantly associated with active gene transcription.[7][8] In the context

of MLL-rearranged leukemias, the fusion proteins recruit the MLL complex, including WDR5, to
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target genes, leading to their aberrant and sustained expression, which drives leukemic

transformation and self-renewal of leukemia stem cells.[1][2][9]

Studies have demonstrated that elevated expression of WDR5 is a feature of both AML and

ALL.[1][2][3][4][5] High levels of WDR5, often in conjunction with high MLL1 expression, are

associated with a higher risk of relapse and a lower rate of complete remission in patients.[1][2]

[3][4] The oncogenic role of WDR5 is not limited to MLL-rearranged leukemias. For instance, it

has been shown to interact with the C/EBPα p30 isoform, a common mutation in AML,

contributing to the block in myeloid differentiation.[10][11]

Genetic knockdown of WDR5 in leukemia cell lines using shRNA has been shown to suppress

cell proliferation, induce apoptosis, and inhibit the expression of critical WDR5 target genes.[1]

[3][5][7] These findings underscore the dependency of leukemia cells on WDR5 for their

survival and proliferation, validating it as a bona fide therapeutic target.

WDR5 Inhibitors: A Therapeutic Strategy
The critical interaction between WDR5 and the MLL1 protein occurs through a conserved "Win"

(WDR5 interaction) motif on MLL1 that binds to a specific pocket on WDR5.[12][13] This

protein-protein interaction (PPI) has become the primary focus for the development of targeted

inhibitors. By disrupting the WDR5-MLL1 interaction, these small molecules aim to dismantle

the MLL complex, thereby inhibiting its histone methyltransferase activity and suppressing the

expression of downstream oncogenic targets.[14][15] Several classes of WDR5 inhibitors have

been developed, ranging from peptidomimetics to small molecules, and have shown promising

preclinical activity.[11]

Quantitative Data on WDR5 Inhibitors
The following table summarizes the binding affinities and cellular potencies of key WDR5

inhibitors that have been instrumental in validating the therapeutic concept.
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Inhibitor Type
Target
Interaction

Binding
Affinity

Cellular
Potency
(Leukemia
Cells)

Reference

OICR-9429
Small

Molecule
WDR5-MLL

KD = 93 ± 28

nM

Reduces

viability of

primary AML

cells with N-

terminal

C/EBPα

mutations at

5 µM. GI50 >

2500 nM in

MV4;11 and

EOL-1 cells.

[1][2][10][13]

[16]

MM-102
Peptidomimet

ic
WDR5-MLL1

Ki < 1 nM,

IC50 = 2.4

nM

Induces

apoptosis

and inhibits

growth in

leukemia

cells with

MLL1

fusions.

[1][12]

MM-401
Peptidomimet

ic
WDR5-MLL1 Kd ~1 nM

Induces

myeloid

differentiation

of MLL-

rearranged

cells.

[2][17]

WDR5-0103 Small

Molecule

WDR5-MLL Kd = 450 nM Inhibits MLL

complex

methyltransfe

rase activity

in vitro. IC50

= 39 ± 10 µM

[1][6][18][19]
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at 0.125 µM

MLL complex.

MS67
PROTAC

Degrader
WDR5 -

GI50 = 15 ± 8

nM (MV4;11),

38 ± 1 nM

(EOL-1).

[2]

Compound

24 (DDO-

2093)

Small

Molecule
WDR5-MLL1 Kd = 11.6 nM

Suppresses

tumor growth

in an MV4-11

xenograft

model.

[20]

Signaling Pathways and Mechanisms of Action
The therapeutic rationale for targeting WDR5 in leukemia is centered on the disruption of the

epigenetic machinery that maintains the malignant state. The signaling pathway and the

mechanism of action of WDR5 inhibitors can be visualized as follows:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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